Streptozotocin

Catalog No.
S544009
CAS No.
18883-66-4
M.F
C8H15N3O7
M. Wt
265.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Streptozotocin

CAS Number

18883-66-4

Product Name

Streptozotocin

IUPAC Name

1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

Molecular Formula

C8H15N3O7

Molecular Weight

265.22 g/mol

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)

InChI Key

ZSJLQEPLLKMAKR-UHFFFAOYSA-N

SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Solubility

Soluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS.

Synonyms

U9889; U-9889; U 9889; NCI-C03167; NSC-85998; AI3-50821; NRRL 2697; STZ; SZC; SZN; streptozotocin. US brand name: Zanosar.

Canonical SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Isomeric SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O

Description

The exact mass of the compound Streptozotocin is 265.091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)5070 mg/lsol in water, lower alcohols & ketones.slightly sol in polar org solvents; insol in non-polar organic solvents.3.35e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85998. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides. It belongs to the ontological category of N-acylglucosamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Streptozotocin is a naturally occurring compound classified as an alkylating antineoplastic agent, primarily derived from the bacterium Streptomyces achromogenes. Its chemical structure features a glucosamine moiety linked to a nitrosourea group, which allows it to mimic glucose. This structural similarity enables its selective uptake by pancreatic beta cells via the glucose transporter protein GLUT2, leading to targeted cytotoxic effects on these insulin-producing cells. Streptozotocin is primarily utilized in the treatment of certain pancreatic cancers, particularly metastatic islet cell carcinoma, and serves as a critical tool in diabetes research due to its ability to induce diabetes in experimental models .

The primary mechanism of action of STZ in pancreatic beta cells is thought to involve multiple pathways:

  • DNA alkylation: The N-nitrosourea group can alkylate DNA, leading to strand breaks and cell death [].
  • Nitric oxide generation: STZ can decompose to generate nitric oxide, which can further contribute to beta cell dysfunction and death.
  • Increased oxidative stress: STZ can increase the production of reactive oxygen species, leading to oxidative damage in beta cells.

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder []
  • Molecular Formula: C₈H₁₅N₃O₇ []
  • Molecular Weight: 265.22 g/mol []
  • Melting Point: 113-115 °C (decomposition)
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • Stability: Unstable in aqueous solutions, especially at alkaline pH

Streptozotocin is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: STZ is highly toxic and can cause severe health effects, including diabetes, kidney damage, and liver damage.
  • Carcinogen: STZ is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
  • Mutagenicity: STZ can cause mutations in DNA.

The mechanism of action of streptozotocin involves several biochemical pathways. It acts as a DNA alkylating agent, leading to the formation of methylcarbonium ions that can bind to nucleic acids and disrupt DNA synthesis. This results in cross-linking of DNA strands, ultimately inhibiting cell proliferation and inducing apoptosis. Additionally, streptozotocin interferes with the bio

Streptozotocin exhibits significant biological activity characterized by its selective toxicity towards pancreatic beta cells. Upon entering these cells, it induces apoptosis through mechanisms that include DNA damage and inhibition of O-GlcNAcase, an enzyme crucial for intracellular protein glycosylation. This leads to oxidative stress and subsequent cell death. The compound has also been shown to induce neuroinflammation and amyloid-beta accumulation in brain tissues, making it relevant for Alzheimer's disease research .

Streptozotocin is biosynthesized by Streptomyces achromogenes, where specific gene clusters facilitate its production. Recent studies have identified a non-heme iron enzyme, SznF, responsible for forming the N-N bond within the nitrosourea pharmacophore through oxidative rearrangement. Chemical synthesis methods have also been explored but are less common than natural extraction due to the complexity involved in replicating its structure .

Streptozotocin has several notable applications:

  • Cancer Treatment: It is primarily used in treating metastatic islet cell carcinoma of the pancreas.
  • Diabetes Research: It serves as a model for inducing diabetes in laboratory animals, aiding research into type 1 and type 2 diabetes mechanisms.
  • Neurodegenerative Disease Studies: Its ability to induce cognitive impairment and amyloid-beta accumulation makes it valuable in Alzheimer's disease research .

Research has demonstrated that streptozotocin interacts with various cellular pathways:

  • It inhibits O-GlcNAcase, leading to altered glycosylation patterns that can affect cell survival.
  • The compound's interaction with DNA results in apoptosis through programmed cell death mechanisms.
  • Additionally, streptozotocin's ability to generate reactive oxygen species contributes significantly to its cytotoxic effects on pancreatic beta cells .

Streptozotocin shares similarities with other compounds that target pancreatic beta cells or exhibit alkylating properties. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityMechanism of ActionPrimary Use
AlloxanSimilar glucose analogInduces oxidative stressDiabetes induction in animal models
NitrosoureaNitrosourea moietyDNA alkylationAnticancer research
AzaserineNitrosourea moietyInhibits nucleotide synthesisAntitumor agent
5-FluorouracilPyrimidine analogInhibits DNA synthesisCancer treatment

Streptozotocin's unique feature lies in its selective uptake by pancreatic beta cells via GLUT2 transporters, which distinguishes it from other alkylating agents that do not exhibit such specificity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic.
Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline]

Color/Form

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL
PALE-YELLOW CRYSTALS
Ivory-colored crystalline powde

XLogP3

-1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

265.09099983 g/mol

Monoisotopic Mass

265.09099983 g/mol

Heavy Atom Count

18

LogP

-1.45
-1.45 (LogP)
-1.7

Appearance

Solid powder

Melting Point

239 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5W494URQ81
8H27GUR065

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of malignant neoplasms of pancreas (metastatic islet cell carcinoma).

Livertox Summary

Streptozocin is a unique antineoplastic agent used to treat metastatic pancreatic islet cell carcinoma. Streptozocin has been associated with a high rate of serum enzyme elevation during therapy and to rare instances of severe, clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antibiotics, Aminoglycoside; Antibiotics, Antineoplastic
... A SPECIFIC BETA CELL TOXIN & THEREFORE USEFUL IN TREATMENT OF METASTATIC ISLET CELL TUMORS.
IT HAS ... BEEN FOUND TO BE ACTIVE IN HODGKIN'S DISEASE, OTHER LYMPHOMAS, & OCCASIONALLY IN MELANOMA & MALIGNANT CARCINOID TUMORS ... .
THE PROFUSE WATERY DIARRHEA OBSERVED IN PATIENTS WITH PANCREATIC CHOLERA (VERNER MORRISON SYNDROME, SECRETORY DIARRHEA) PRODUCED BY METASTATIC NONBETA CELL TUMORS HAS BEEN RELIEVED BY INFUSION OF STREPTOZOCIN INTO THE HEPATIC ARTERY.
MEDICATION (VET): ... EMPLOYED AS DIABETOGENIC AGENT IN EXPERIMENTAL ANIMALS.

Pharmacology

Streptozocin is an antitumour antibiotic consisting of a nitrosourea moiety interposed between a methyl group and a glucosamine. Streptozocin is indicated in the treatment of metastatic islet cell carcinoma of the pancreas. Streptozocin inhibits DNA synthesis in bacterial and mammalian cells. In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA. The biochemical mechanism leading to mammalian cell death has not been definitely established; streptozocin inhibits cell proliferation at a considerably lower level than that needed to inhibit precursor incorporation into DNA or to inhibit several of the enzymes involved in DNA synthesis. Although streptozocin inhibits the progression of cells into mitosis, no specific phase of the cell cycle is particularly sensitive to its lethal effects.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AD - Nitrosoureas
L01AD04 - Streptozocin

Mechanism of Action

Although its mechanism of action is not completely clear, streptozocin is known to inhibit DNA synthesis, interfere with biochemical reactions of NAD and NADH, and inhibit some enzymes involved in gluconeogenesis. Its activity appears to occur as a result of formation of methylcarbonium ions, which alkylate or bind with many intracellular molecular structures including nucleic acids. Its cytotoxic action is probably due to cross-linking of strands of DNA, resulting in inhibition of DNA synthesis.
DRUG IS CAPABLE OF INHIBITING SYNTH OF DNA IN MICROORGANISMS & MAMMALIAN CELLS; IT AFFECTS ALL STAGES OF MAMMALIAN CELL CYCLE. BIOCHEMICAL STUDIES HAVE ALSO REVEALED POTENT INHIBITORY EFFECTS ON PYRIDINE NUCLEOTIDES & ON KEY ENZYMES INVOLVED IN GLYCONEOGENESIS.
Mechanisms underlying cytotoxicity by the monofunctional nitrosourea streptozotocin were evaluated in DNA repair-deficient E coli mutants. Strains not proficient in recombinational repair which lack either RecA protein or RecBC gene products were highly sensitive to streptozotocin (1X10-4 to 1X10-6 M concn for 30 min at 37 °C). In contrast, cells that constituitively synthesize RecA protein and cannot initiate SOS repair mechanisms because of uncleavable LexA repressor (recAo98 lexA3) were resistant to this drug compared to a lexA3 strain. E coli cells lacking both 3-methyladenine DNA glycosylases I (tag) and II (alkA) also were highly sensitive to streptozotocin. DNA synthesis was most inhibited by streptozotocin in recA and alkA tag E coli mutants, but was suppressed less markedly in wild-type and recBC cells. DNA degradation was most extensive in recA E coli after streptozotocin treatment (400 ul 10-3 M for 30 min at 37 °C), while comparable in recBC, alkA tag, and wild-type cells. Although incr single-stranded DNA breaks were present after streptozotocin treatment in recA and recBC mutants compared to the wild type, no significant incr in DNA single-stranded breaks was noted in alkA tag E coli. Further, DNA breaks in recBC cells were repaired, while those present in recA cells were not.

Pictograms

Health Hazard

Health Hazard

Other CAS

66395-18-4
18883-66-4

Absorption Distribution and Excretion

Poor oral absorption (17-25%)
As much as 20% of the drug (or metabolites containing an N-nitrosourea group) is metabolized and/or excreted by the kidney.
IN ALL THESE SPECIES /MICE, RATS, CATS, MONKEYS & DOGS/ STR /STREPTOZOTOCIN/ GIVEN PARENTERALLY ... MARKEDLY CONCENTRATED IN LIVER & KIDNEY; FOR EXAMPLE, IN DOGS ... RETAINED IN LIVER FOR MANY HR AFTER ... NO LONGER ... DETECTED IN BLOOD .
STREPTOZOTOCIN ... WELL ABSORBED FROM GI TRACT IN MICE, BUT ABSORPTION WAS POOR IN MONKEYS & NEGLIGIBLE IN DOGS.
(14)C-LABELLED STREPTOZOTOCIN GIVEN BY IV INJECTION WAS RAPIDLY CLEARED FROM BLOOD OF RATS, SO THAT LESS THAN 1% REMAINED AFTER 10 MINUTES.
STREPTOZOTOCIN (NSC-85998) WAS RAPIDLY EXCRETED IN URINE OF TREATED MICE; 72% OF AN INJECTED DOSE IN THE 4-HR URINE. FIVE URINARY METABOLITES WERE DETECTED ... .
Following intraperitoneal or IV administration of streptozocin in animals, the drug and its metabolites are rapidly distributed mainly into the liver, kidneys, intestine, and pancreas, with lower concentrations being distributed into skeletal muscle, spleen, lungs, heart, and thymus. Concentrations of the drug or its metabolites in the liver, kidneys, intestine, and pancreas are consistently higher than those in plasma. Streptozocin does not appear to cross the blood-brain barrier in animals or humans; however, in humans, metabolites of streptozocin readily distribute into CSF. ... The drug readily crosses the placenta in monkeys.

Metabolism Metabolites

Primarily hepatic
STUDIES WITH STREPTOZOTOCIN LABELLED WITH (14)C IN DIFFERENT POSITIONS INDICATE THAT ITS RAPID METABOLISM IN RAT ... RESULTS IN METABOLITE DERIVED FROM METHYL BEARING NITROSOUREIDO SIDECHAIN. /SRP: DIAZOMETHANE/
/IN MICE URINE/ FIVE URINARY METABOLITES WERE DETECTED; 2 OF THEM WERE THE ALPHA AND BETA-ANOMERS OF THE ANTIBIOTIC.
Streptozocin and metabolites have a short distribution phase (t1/2 6 min) followed by possibly two elimination phases representing active metabolites (t1/2 beta 3.5 hr, t1/2 gamma 40 hr).
Streptozocin is not orally active. After intravenous administration, it is rapidly cleared from plasma and is undetectable after three hours. Metabolites are detected in plasma for up to 24 hours. The drug concentrates in certain tissues; the liver and kidneys contain the highest levels, and pancreas also concentrates streptozocin. Parent drug and metabolites are eliminated rapidly by the kidney; 60% to 70% of a dose is recovered in urine within four hours. Only 10% to 20% of an excreted dose is parent drug.

Wikipedia

Streptozotocin

Drug Warnings

PATIENTS WITH PRE-EXISTING IMPAIRED RENAL FUNCTION SHOULD NOT RECEIVE STREPTOZOTOCIN.
STREPTOZOTOCIN FREQUENTLY ASSOCIATED WITH CHANGES IN LIVER SCAN. SUGGESTED THAT MINOR SCAN CHANGES MIGHT BE ATTRIBUTED ERRONEOUSLY TO INTRINSIC HEPATIC DISEASE.

Biological Half Life

5-15 minutes
AFTER IV INFUSIONS OF 200-1600 MG/SQ M, PEAK CONCN IN PLASMA ARE 30-40 UG/ML; HALF-LIFE OF DRUG IS APPROX 15 MIN. ONLY 10-20% OF DOSE IS RECOVERED IN URINE.
... STREPTOZOTOCIN ... FOLLOW APPARENT TWO-COMPARTMENT MODEL KINETICS IN MAN AFTER BOLUS IV INJECTION, WITH MEAN FAST & SLOW DISPOSITION HALF-TIME VALUES OF 4.6 & 40 MIN RESPECTIVELY. THE LATTER VALUE IS 2.5-FOLD GREATER THAN REPORTED PREVIOUSLY FOR PT RECEIVING STREPTOZOTOCIN BY SLOW IV INFUSION.
SEVEN PATIENTS GIVEN SINGLE 1.5 G/SQ M IV DOSE SHOWED MEAN HALF-LIFE OF APPROX 40 MINUTES & HALF-LIFE OF ELIMINATION OF ABOUT 15 MINUTES.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PURIFICATION FROM STREPTOMYCES ACHROMOGENES CULTURES; SYNTHESIS FROM TETRA-O-ACETYL GLUCOSAMINE HYDROCHLORIDE; REACTION OF D-GLUCOSAMINE WITH N-NITROSOMETHYLCARBAMYLAZIDE OR N-METHYLISOCYANATE.
ISOLATION FROM STREPTOMYCES ACHROMOGENES FERMENTATION BROTH.

General Manufacturing Information

/Streptozotocin/ is active against gram positive and gram negative bacteria, but its cytotoxicity precludes its use as an anti-infective agent.

Analytic Laboratory Methods

COLORIMETRIC PROCEDURE ... HAS BEEN IMPROVED UPON BY PREUSSMAN & SCHAPER-DRUCKERY INVESTIGATION OF COLORIMETRIC PROCEDURE FOR DETERMINATION OF NITROSAMIDES & COMPARISON WITH OTHER METHODS.
A METHOD USING HIGH-PRESSURE LIQ CHROMATOGRAPHY EFFECTIVELY SEPARATES ALPHA & BETA ANOMERIC FORMS OF STREPTOZOTOCIN.
EPA Method A122. High pressure liquid chromatography/ultra violet method can be applied for the determination of streptozotocin extracted from acetonitrile or aqueous extracts. This method has a detection limit of 2 ng for streptozotocin. The solvent flow rate is 1 liter/min, and the wavelength of detection is 254 nm.

Clinical Laboratory Methods

A colorimetric determination of streptozotocin by denitrosation with dilute aqueous acids has been described. The lower detection limit in blood is 3 ug/ml and in tissue 5 ug/ml.

Storage Conditions

Commercially available streptozotocin powder for injection should be protected from light and stored at 2-8 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

EXPERIMENTALLY ... SHOWN ... THAT DIABETES INDUCED IN RATS BY ... STREPTOZOTOCIN ENHANCES HEPATOTOXICITY OF CARBON TETRACHLORIDE. REVERSAL OF DIABETIC STATE BY INSULIN TREATMENT PREVENTED THE POTENTIATED RESPONSE.
Male Wistar rats were divided into six groups. For inducing diabetes, a single iv injection of 60 mg streptozotocin/kg in a physiological saline solution was given at the time indicated below. Manganese was given by ip injection of 15 mg manganese chloride/kg/day in the saline solution for a period indicated in each group. Group 1 was injected with a vehicle for streptozotocin and saline solution for 2 wk (control group). Group 2 was given streptozotocin and treated with saline for 2 wk (streptozotocin group). Group 3 was given the vehicle for streptozotocin and saline for 1 wk, then received manganese for 2 wk (saline-manganese group). Group 4 was injected with streptozotocin and later treated in the same way as in group 3 (streptozotocin-manganese group). Group 5 was administered with managanese for 2 wk, given streptozotocin and followed by 1 wk saline administration (manganese-streptozotocin-saline group). Group 6 was also given manganese for 2 wk and streptozotocin but followed by manganese for 1 wk (manganese-streptozotocin-manganese group). When streptozotocin was given, the blood glucose level rose over 400 mg/dl and stabilized in a few days. The manganese content in the pancreas, spleen, and kidney of streptozotocin-manganese-treated rats were much lower than those in the tissues in group 3, whereas, those in the brain, thymus, and liver remained unchanged. The pancreas, kidney, and brain of group 6 showed more of an incr in manganese content than did those in the manganese-streptozotocin-saline group (group 5). The liver showed a slight incr in manganese content, but the thymus and spleen of group 6 had less manganese contents than did those of group 5.
In rats, the development of cataracts /by streptozotocin/ were interfered with by administering nicotinamide, a unsaturated fat diet, vitamin E, or aldose- reductase inhibitors.
Concurrent administration of streptozocin with carmustine profoundly enhanced marrow toxicity and the incidence of thrombocytopenia; therapeutic activity was not enhanced.
For more Interactions (Complete) data for STREPTOZOTOCIN (16 total), please visit the HSDB record page.

Stability Shelf Life

DECOMPOSES TO DIAZOMETHANE IN ALKALINE SOLN @ 0 °C.
When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture; when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture.

Dates

Modify: 2023-08-15

Brentjens R, Saltz L (2001). "Islet cell tumors of the pancreas: the medical oncologist's perspective". Surg Clin North Am. 81 (3): 527–42. doi:10.1016/S0039-6109(05)70141-9. PMID 11459269.

Rossini, A. A.; Like, A. A. A; Chick, W. L.; Appel, M. C.; Cahill Jr, G. F. (1977). "Studies of streptozotocin-induced insulitis and diabetes". Proceedings of the National Academy of Sciences of the United States of America. 74 (6): 2485–2489. Bibcode:1977PNAS...74.2485R. doi:10.1073/pnas.74.6.2485. PMC 432197. PMID 142253.

Costa, Michael; Bernardi, Jamile; Fiuza, Tiago; Costa, Lidiane; Brandão, Ricardo; Pereira, Maria E. (2016-06-25). "N-acetylcysteine protects memory decline induced by streptozotocin in mice". Chemico-Biological Interactions. 253: 10–17. doi:10.1016/j.cbi.2016.04.026. ISSN 1872-7786. PMID 27087133.

Szkudelski T (2001). "The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas". Physiol Res. 50 (6): 537–46. PMID 11829314.

Wang Z, Gleichmann H (1998). "GLUT2 in pancreatic islets: crucial target molecule in diabetes induced with multiple low doses of streptozotocin in mice". Diabetes. 47 (1): 50–6. doi:10.2337/diabetes.47.1.50. PMID 9421374.

Schnedl WJ, Ferber S, Johnson JH, Newgard CB (1994). "STZ transport and cytotoxicity. Specific enhancement in GLUT2-expressing cells". Diabetes. 43 (11): 1326–33. doi:10.2337/diabetes.43.11.1326. PMID 7926307.

Vavra JJ, Deboer C, Dietz A, Hanka LJ, Sokolski WT (1959). "Streptozotocin, a new antibacterial antibiotic". Antibiot Annu. 7: 230–5. PMID 13841501.

Mansford KR, Opie L (1968). "Comparison of metabolic abnormalities in diabetes mellitus induced by streptozotocin or by alloxan". Lancet. 1 (7544): 670–1. doi:10.1016/S0140-6736(68)92103-X. PMID 4170654.

Rerup CC (1970). "Drugs producing diabetes through damage of the insulin secreting cells". Pharmacol Rev. 22 (4): 485–518. PMID 4921840. Archived from the original on 2012-07-12.

Murray-Lyon IM, Eddleston AL, Williams R, Brown M, Hogbin BM, Bennett A, Edwards JC, Taylor KW (1968). "Treatment of multiple-hormone-producing malignant islet-cell tumour with streptozotocin". Lancet. 2 (7574): 895–8. doi:10.1016/S0140-6736(68)91058-1. PMID 4176152.

Ng, Tai L.; Rohac, Roman; Mitchell, Andrew J.; Boal, Amie K.; Balskus, Emily (2019). "An N-nitrosating metalloenzyme constructs the pharmacaphore of streptozotocin". Nature. 566 (7742): 94–99. Bibcode:2019Natur.566...94N. doi:10.1038/s41586-019-0894-z. PMC 6369591. PMID 30728519.

Bolzán AD, et al. Mutat Res. 2002, 512(2-3), 121-13

Saini KS, et al. Biochem Mol Biol Int, 1996, 39(6), 1229-1236.

Arison RN, et al. Diabetes, 1967, 16(1), 51-56.

Iwase M, et al. Tohoku J Exp Med, 1989, 159(2), 83-90.

Szkudelski, T. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiol. Res. 50(6), 537-546 (2001).

Leiter, E.H. Multiple low-dose streptozotocin-induced hyperglycemia and insulitis in C57BL mice: Influence of inbred background, sex, and thymus. Proc. Natl. Acad. Sci. USA 79(2), 630-634 (1982).

Melmed, R.N., Benitez, C.J., and Holt, S.J. Intermediate cells of the pancreas. III. Selective autophagy and destruction of β-granules in intermediate cells of the rat pancreas induced by alloxan and streptozotocin. J. Cell Sci. 13(1), 297-315 (1973).

Bennett, R.A., and Pegg, A.E. Alkylation of DNA in rat tissues following administration of streptozotocin. Cancer Res. 41(7), 2786-2790 (1981).

Kramer, J., Moeller, E.L., Hachey, A., et al. Differential expression of GLUT2 in pancreatic islets and kidneys of New and Old World nonhuman primates. Am. J. Physiol. Regul. Integr. Comp. Physiol. 296(3), R786-R793 (2009).

Explore Compound Types